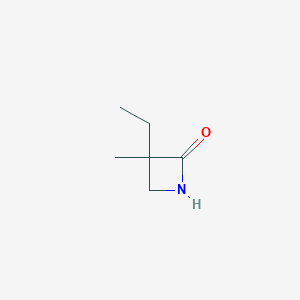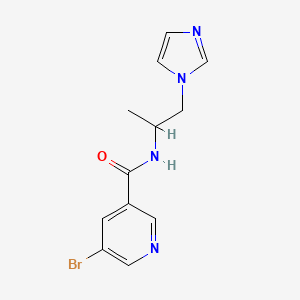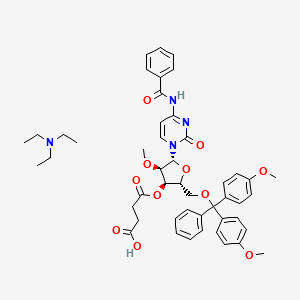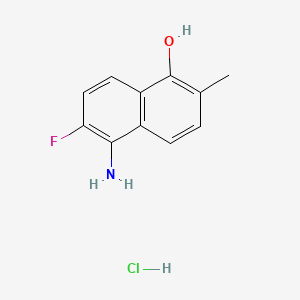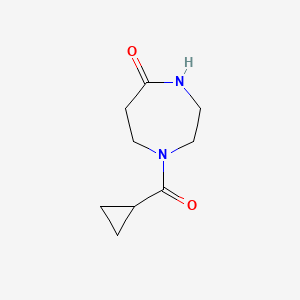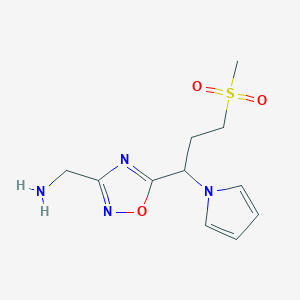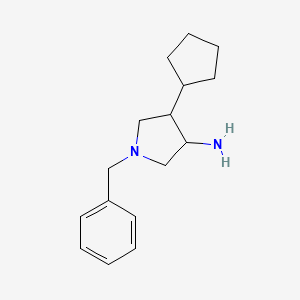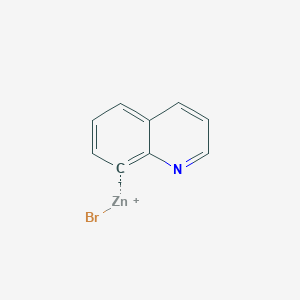
Quinolin-8-ylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Quinolin-8-ylZinc bromide is a coordination compound that features a quinoline moiety bonded to a zinc ion through a bromide ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Quinolin-8-ylZinc bromide typically involves the reaction of quinoline with a zinc bromide source. One common method is to react quinoline with zinc bromide in an appropriate solvent, such as tetrahydrofuran (THF), under reflux conditions. The reaction can be represented as follows:
Quinoline+ZnBr2→Quinolin-8-ylZinc bromide
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to ensure high yield and purity of the product.
化学反应分析
Types of Reactions
Quinolin-8-ylZinc bromide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromide ligand can be substituted with other nucleophiles.
Coordination Reactions: The zinc center can coordinate with other ligands, forming new complexes.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the zinc ion.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or phosphines.
Coordination Reactions: Ligands such as phosphines, amines, or other donor molecules can be used.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride can be employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new zinc complexes with different ligands, while redox reactions can result in changes to the oxidation state of the zinc ion.
科学研究应用
Quinolin-8-ylZinc bromide has several scientific research applications, including:
Organic Synthesis: It can be used as a catalyst or reagent in various organic transformations.
Medicinal Chemistry: The compound’s unique coordination properties make it a potential candidate for drug development and delivery systems.
Material Science: It can be used in the synthesis of new materials with specific properties, such as luminescence or conductivity.
Biological Studies: The compound can be used to study zinc’s role in biological systems and its interactions with other biomolecules.
作用机制
The mechanism of action of Quinolin-8-ylZinc bromide involves its ability to coordinate with various ligands and participate in redox reactions. The zinc ion can interact with different molecular targets, influencing their chemical behavior. For example, in biological systems, zinc can act as a cofactor for enzymes, affecting their activity and function.
相似化合物的比较
Similar Compounds
8-Hydroxyquinoline Zinc Complex: Similar in structure but with a hydroxyl group instead of a bromide.
8-Aminoquinoline Zinc Complex: Features an amino group, offering different coordination properties.
8-Nitroquinoline Zinc Complex: Contains a nitro group, which can influence the compound’s reactivity.
Uniqueness
Quinolin-8-ylZinc bromide is unique due to the presence of the bromide ligand, which can be easily substituted, allowing for the synthesis of a wide range of derivatives. This versatility makes it a valuable compound in various fields of research.
属性
分子式 |
C9H6BrNZn |
|---|---|
分子量 |
273.4 g/mol |
IUPAC 名称 |
bromozinc(1+);8H-quinolin-8-ide |
InChI |
InChI=1S/C9H6N.BrH.Zn/c1-2-6-9-8(4-1)5-3-7-10-9;;/h1-5,7H;1H;/q-1;;+2/p-1 |
InChI 键 |
ICGGBWFGTZTJNC-UHFFFAOYSA-M |
规范 SMILES |
C1=C[C-]=C2C(=C1)C=CC=N2.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2Z)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoic acid](/img/structure/B14885440.png)
methanol](/img/structure/B14885456.png)
![2-(3-isopropyl-5H-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazin-6(7H)-yl)acetic acid](/img/structure/B14885460.png)
![2-[(2'-Chlorophenoxy)methyl]phenylZinc bromide](/img/structure/B14885461.png)
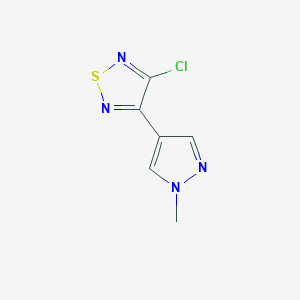
![3-Cyclopropyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B14885467.png)
